2-amino-4-chloro-N-(propan-2-yl)benzamide
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Overview
Description
2-amino-4-chloro-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 . It is used in proteomics research .
Synthesis Analysis
The synthesis of benzamides, such as this compound, can be achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13ClN2O/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,12H2,1-2H3,(H,13,14) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Structural Characterization and Physical Properties
Crystal Structure Analysis : The crystal structure of benzamide derivatives, including compounds with similar functional groups to 2-amino-4-chloro-N-(propan-2-yl)benzamide, has been studied to understand their conformation and intramolecular hydrogen bonding, which are crucial for the design of potent neuroleptic drugs. These studies provide insights into the three-dimensional structure-activity relationships that are key for drug development (Furuya et al., 1985).
Preparation and Characterization of Polymorphs : Research on the preparation and characterization of polymorphs of benzamide derivatives has revealed differences in their physical properties, such as thermal behavior and stability. These findings are essential for the pharmaceutical application of these compounds, impacting their formulation and storage (Yanagi et al., 2000).
Application in Drug Development and Material Science
Neuroleptic Drug Development : Benzamide derivatives have been explored for their potential as neuroleptic (antipsychotic) drugs. Studies have focused on designing and synthesizing benzamides with specific structural modifications to enhance their activity against disorders like psychosis. This research indicates the potential for developing potent drugs with minimal side effects (Iwanami et al., 1981).
Fluorescence Derivatisation of Amino Acids : Benzamide compounds have been utilized in the fluorescence derivatization of amino acids, enabling their detection and analysis in biological assays. This application is valuable for biochemical research, where sensitive detection methods for amino acids are required (Frade et al., 2007).
Synthesis of Polyamides : Research has also extended to the synthesis of polyamides using benzamide derivatives. These polyamides have potential applications in material science, where their ordered structures and properties, like thermal stability and solubility, can be advantageous (Ueda & Sugiyama, 1994).
Safety and Hazards
Properties
IUPAC Name |
2-amino-4-chloro-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUFHCYDQKMFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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